molecular formula C20H15ClN2O2 B11708797 2-chloro-N-[2-(phenylcarbamoyl)phenyl]benzamide

2-chloro-N-[2-(phenylcarbamoyl)phenyl]benzamide

Cat. No.: B11708797
M. Wt: 350.8 g/mol
InChI Key: AAKFRBNGXILXPI-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzamido)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorobenzamido group attached to a phenylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzamido)-N-phenylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzamido)-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Chlorobenzamido)-N-phenylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzamido)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorobenzamido)-N-phenylbenzamide
  • 2-(4-Chlorobenzamido)-N-phenylbenzamide
  • 2-(2-Chlorobenzamido)-N-(2-chlorophenyl)benzamide

Uniqueness

2-(2-Chlorobenzamido)-N-phenylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom in the benzamido group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Properties

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-phenylbenzamide

InChI

InChI=1S/C20H15ClN2O2/c21-17-12-6-4-10-15(17)19(24)23-18-13-7-5-11-16(18)20(25)22-14-8-2-1-3-9-14/h1-13H,(H,22,25)(H,23,24)

InChI Key

AAKFRBNGXILXPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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